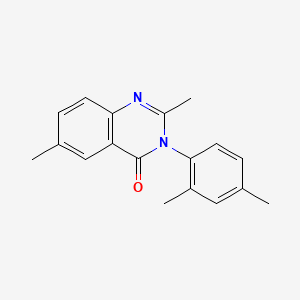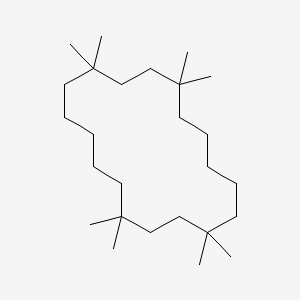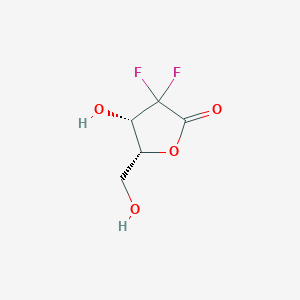
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H6F2O4 It is a derivative of oxolan-2-one, featuring both hydroxyl and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the fluorination of a suitable precursor, followed by hydroxylation. One common method involves the use of dihydroxyfuranone derivatives as starting materials. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.
Applications De Recherche Scientifique
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2-deoxy-D-ribono-1,4-lactone: Similar structure but without fluorine, used in the synthesis of nucleotides and related compounds.
4-hydroxy-2-quinolones: Different core structure but similar functional groups, used in drug development.
Uniqueness
The presence of fluorine atoms in (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
122111-12-0 |
|---|---|
Formule moléculaire |
C5H6F2O4 |
Poids moléculaire |
168.10 g/mol |
Nom IUPAC |
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1 |
Clé InChI |
FBXJTMLCLDWDQO-GBXIJSLDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
SMILES canonique |
C(C1C(C(C(=O)O1)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


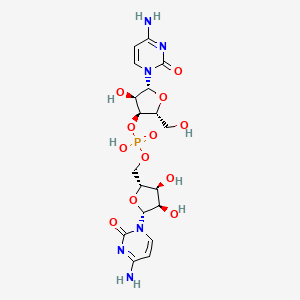
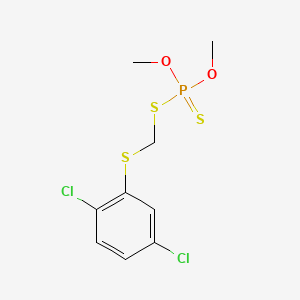
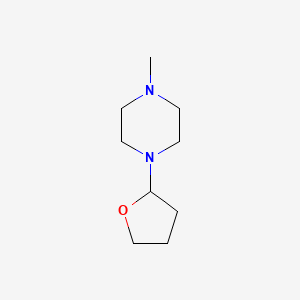
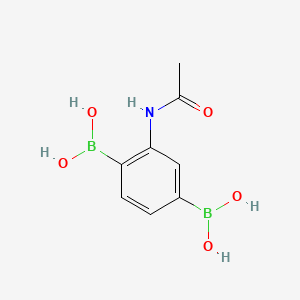
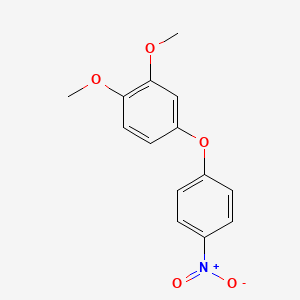
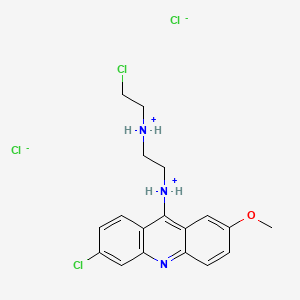


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
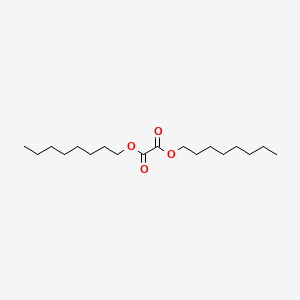
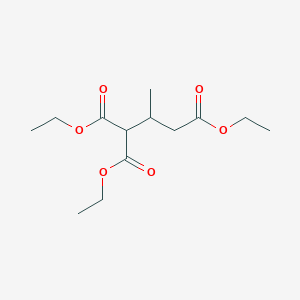
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
